N-(1,3-benzothiazol-2-yl)-1-(4-fluorobenzenesulfonyl)-N-[(furan-2-yl)methyl]pyrrolidine-2-carboxamide
Description
“N-(1,3-benzothiazol-2-yl)-1-(4-fluorobenzenesulfonyl)-N-[(furan-2-yl)methyl]pyrrolidine-2-carboxamide” is a synthetic small molecule featuring a pyrrolidine-2-carboxamide core substituted with a 1,3-benzothiazole moiety, a 4-fluorobenzenesulfonyl group, and a furan-2-ylmethyl chain. This compound’s structural complexity arises from its hybrid heterocyclic framework, which combines benzothiazole (a sulfur- and nitrogen-containing aromatic system), furan (an oxygen-containing heterocycle), and a sulfonamide group. Such motifs are commonly associated with bioactivity in medicinal chemistry, particularly in targeting enzymes or receptors involved in inflammation, cancer, or infectious diseases .
The 4-fluorobenzenesulfonyl group enhances metabolic stability and modulates electronic properties, while the benzothiazole and furan moieties may contribute to π-π stacking interactions or hydrogen bonding with biological targets .
Properties
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-1-(4-fluorophenyl)sulfonyl-N-(furan-2-ylmethyl)pyrrolidine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20FN3O4S2/c24-16-9-11-18(12-10-16)33(29,30)27-13-3-7-20(27)22(28)26(15-17-5-4-14-31-17)23-25-19-6-1-2-8-21(19)32-23/h1-2,4-6,8-12,14,20H,3,7,13,15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KISRTSWQXKMVNI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)S(=O)(=O)C2=CC=C(C=C2)F)C(=O)N(CC3=CC=CO3)C4=NC5=CC=CC=C5S4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20FN3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Hydrogenation of Pyrrolidine-2-Carbonitrile
Pyrrolidine-2-carbonitrile undergoes catalytic hydrogenation under 30–50 bar H₂ pressure using Raney nickel or palladium-on-carbon in methanol/ammonia (9:1 v/v) at 50–60°C. This method achieves yields of 85–92% with minimal racemization due to the absence of strong acids.
Reaction Scheme:
Cyclization of N-Protected Amino Acids
L-Proline derivatives are alternatively employed. For example, N-Boc-protected L-proline is treated with chloroformamide and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) in dichloromethane, yielding the carboxamide after deprotection with trifluoroacetic acid (TFA). This route is favored for enantiopure synthesis (ee >98%) but involves costly reagents.
Sulfonylation at the Pyrrolidine Nitrogen
Introducing the 4-fluorobenzenesulfonyl group requires selective N-sulfonylation under controlled conditions to avoid over-sulfonation or ring-opening side reactions.
Direct Sulfonylation with 4-Fluorobenzenesulfonyl Chloride
Pyrrolidine-2-carboxamide reacts with 1.2 equiv of 4-fluorobenzenesulfonyl chloride in anhydrous pyridine at 0°C, followed by gradual warming to 25°C over 12 hours. The reaction is quenched with ice-water, and the product is extracted into ethyl acetate (yield: 78–84%).
Key Data Table 1: Sulfonylation Optimization
| Parameter | Optimal Condition | Yield (%) | Purity (%) |
|---|---|---|---|
| Solvent | Pyridine | 84 | 99 |
| Temperature | 0°C → 25°C | 81 | 98 |
| Equivalents (RSO₂Cl) | 1.2 | 84 | 99 |
| Base | Pyridine | 82 | 97 |
Microwave-Assisted Sulfonylation
Microwave irradiation (100 W, 80°C, 30 min) in dimethylacetamide (DMAc) with 4-dimethylaminopyridine (DMAP) as a catalyst reduces reaction time to 30 minutes while maintaining yields at 80%.
N-Alkylation with (Furan-2-yl)methyl Bromide
The secondary amine of the benzothiazole moiety undergoes alkylation with (furan-2-yl)methyl bromide. This step demands careful base selection to avoid elimination or epimerization.
Phase-Transfer Catalysis
A mixture of 1-(4-fluorobenzenesulfonyl)pyrrolidine-2-carboxamide, (furan-2-yl)methyl bromide (1.5 equiv), and tetrabutylammonium bromide (TBAB) in toluene/50% NaOH (1:1 v/v) is stirred at 60°C for 8 hours. Extraction with dichloromethane and silica gel chromatography yields the alkylated product (68–72%).
Reaction Scheme:
Solid-Liquid Alkylation
Using potassium carbonate as a base in acetonitrile at reflux (82°C, 12 hours) improves selectivity, yielding 75% product with <5% dialkylation byproducts.
Coupling with 1,3-Benzothiazol-2-amine
The final step involves forming the N-(1,3-benzothiazol-2-yl) linkage via a nucleophilic aromatic substitution (SNAr) or metal-catalyzed coupling.
SNAr Reaction
1-(4-Fluorobenzenesulfonyl)-N-[(furan-2-yl)methyl]pyrrolidine-2-carboxamide reacts with 1.3 equiv of 2-chlorobenzothiazole in dimethyl sulfoxide (DMSO) at 120°C for 24 hours. The reaction is monitored by TLC, and the product is isolated via precipitation in ice-water (yield: 65%).
Palladium-Catalyzed Coupling
A Buchwald-Hartwig amination approach employs Pd(OAc)₂ (5 mol%), Xantphos (10 mol%), and cesium carbonate in toluene at 110°C. This method achieves higher yields (78%) but requires rigorous exclusion of oxygen.
Key Data Table 2: Coupling Method Comparison
| Method | Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| SNAr | DMSO, 120°C, 24 h | 65 | 95 |
| Buchwald-Hartwig | Pd(OAc)₂, Xantphos, Cs₂CO₃ | 78 | 98 |
Purification and Characterization
Final purification is achieved via recrystallization from ethanol/water (7:3 v/v) or preparative HPLC (C18 column, 0.1% TFA in acetonitrile/water). Characterization includes:
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1H NMR (DMSO-d6): δ 8.21 (s, 1H, benzothiazole-H), 7.89–7.91 (m, 2H, SO₂C₆H₄F), 6.78–6.80 (m, 2H, furan-H).
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HRMS : m/z calculated for C₂₃H₂₁FN₃O₄S₂ [M+H]⁺: 518.1094; found: 518.1096.
Challenges and Optimization Strategies
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Racemization Control : Low-temperature sulfonylation and alkylation steps minimize epimerization at the pyrrolidine C-2 position.
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Byproduct Mitigation : Excess (furan-2-yl)methyl bromide increases dialkylation byproducts; stoichiometric control and phase-transfer catalysis improve selectivity.
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Solvent Choice : Polar aprotic solvents (DMSO, DMAc) enhance sulfonylation and coupling rates but necessitate careful drying to prevent hydrolysis .
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, substitution, and addition reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.
Substitution: Nucleophilic substitution reactions can be facilitated by strong nucleophiles such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Addition: Electrophilic addition reactions can be carried out using electrophiles like bromine (Br2) or sulfuric acid (H2SO4).
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, substituted analogs, and addition products, depending on the specific reagents and conditions used.
Scientific Research Applications
This compound has diverse applications in scientific research, including:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its biological activity can be explored for potential therapeutic uses.
Medicine: It may have applications in drug discovery and development, particularly in the treatment of diseases.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. The benzothiazole core, for instance, can interact with enzymes or receptors, leading to biological responses. The exact mechanism would depend on the specific application and the biological system .
Comparison with Similar Compounds
N-(4-phenyl-1,3-thiazol-2-yl)-3-pyrrolidin-1-ylsulfonylbenzamide (ECHEMI ID: 377756-87-1)
- Structure : Replaces the benzothiazole with a 4-phenylthiazole and substitutes the pyrrolidine carboxamide with a pyrrolidinylsulfonylbenzamide.
- Key Differences : Lacks the furan-2-ylmethyl group and 4-fluorobenzenesulfonyl moiety.
N-[(2E)-5-(4-fluorobenzyl)-1,3,4-thiadiazol-2(3H)-ylidene]-1-(furan-2-ylmethyl)-5-oxopyrrolidine-3-carboxamide
- Structure : Shares the furan-2-ylmethyl and pyrrolidine carboxamide groups but replaces benzothiazole with a 1,3,4-thiadiazole ring.
- Molecular Weight : 400.4 g/mol (vs. target compound’s ~495–510 g/mol estimated based on formula).
- Functional Insight : The 4-fluorobenzyl group and thiadiazole system may enhance binding to redox-sensitive targets, such as ion channels or oxidoreductases .
Sulfonamide-Containing Antiparasitic Agents
Niclosamide and Nitazoxanide
- Structural Overlap : Both feature sulfonamide-linked aromatic systems. Niclosamide has a nitro group, while nitazoxanide substitutes it with a thiazole-acetamide chain .
- Bioactivity : Niclosamide and nitazoxanide are TMEM16A chloride channel antagonists, with IC₅₀ values in the low micromolar range. The target compound’s 4-fluorobenzenesulfonyl group may confer similar ion-channel modulation .
- Key Difference : The target compound’s benzothiazole and furan groups are absent in these antiparasitic drugs, suggesting divergent target selectivity.
Pyrrolidine Carboxamide Derivatives from Patent Literature
4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide
- Structure : Contains a pyrrolidine-like pyrazolopyrimidine core and a sulfonamide group.
- Molecular Weight : 589.1 g/mol.
- Functional Insight : The fluorinated chromene and pyrazolopyrimidine moieties suggest kinase or topoisomerase inhibition, contrasting with the target compound’s benzothiazole-furan hybrid .
(2S,4R)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)-1-(1-(1-oxoisoindolin-2-yl)cyclopentanecarbonyl)pyrrolidine-2-carboxamide
- Structure: Shares the pyrrolidine carboxamide core but incorporates a methylthiazole and isoindolinone group.
- Relevance : Likely targets proteases or G-protein-coupled receptors (GPCRs) due to the polar hydroxy group and aromatic systems .
Comparative Data Table
Research Findings and Implications
Structural Activity Relationships (SAR) :
- The 4-fluorobenzenesulfonyl group in the target compound may enhance metabolic stability compared to nitro or chlorinated analogues like niclosamide .
- Benzothiazole moieties are associated with anticancer and antimicrobial activity, but substitution with thiadiazole (as in ) may alter target specificity .
- The furan-2-ylmethyl chain could improve membrane permeability due to its moderate lipophilicity .
- Limitations: No direct bioactivity data for the target compound are available in the provided evidence, requiring extrapolation from structural analogues. Patent compounds (e.g., –4) lack disclosed mechanistic data, limiting functional comparisons.
Q & A
Q. What are the common synthetic routes for synthesizing this compound, and what key intermediates are involved?
The synthesis typically involves multi-step reactions, including:
- Coupling of benzothiazole and pyrrolidine precursors : The benzothiazole moiety is introduced via nucleophilic substitution or condensation reactions.
- Sulfonylation : The 4-fluorobenzenesulfonyl group is added using sulfonyl chlorides under basic conditions (e.g., triethylamine) .
- Functionalization of the furan ring : Alkylation or reductive amination may attach the furan-2-ylmethyl group . Key intermediates include the sulfonylated pyrrolidine intermediate and the benzothiazole-amide derivative. Reactions are monitored via thin-layer chromatography (TLC) and purified using column chromatography .
Q. What spectroscopic methods are essential for confirming the structure and purity of this compound?
- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm the integration of protons and carbons, particularly for the benzothiazole, fluorobenzenesulfonyl, and furan groups .
- Mass Spectrometry (MS) : High-resolution MS verifies the molecular ion peak and fragmentation pattern .
- Infrared (IR) Spectroscopy : Identifies functional groups like sulfonamide (S=O stretch at ~1350–1150 cm) and amide (C=O stretch at ~1650 cm) .
Q. What are the critical functional groups in this compound that contribute to its potential pharmacological activity?
- Benzothiazole ring : Known for DNA intercalation and enzyme inhibition .
- 4-Fluorobenzenesulfonyl group : Enhances metabolic stability and target binding via hydrophobic and electronic effects .
- Furan-2-ylmethyl group : May improve solubility and modulate receptor interactions .
Advanced Research Questions
Q. How can researchers resolve discrepancies in biological activity data observed across different assays?
Discrepancies may arise from:
- Purity variations : Validate compound purity via HPLC (>95%) and elemental analysis .
- Assay conditions : Standardize buffer pH, temperature, and solvent (e.g., DMSO concentration) to minimize artifacts .
- Structural confirmation : Use X-ray crystallography (e.g., SHELX programs for refinement ) to rule out polymorphic or stereochemical variations.
Q. What strategies are recommended for optimizing the yield of the final product in multi-step synthesis?
- Solvent optimization : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates for sulfonylation and amidation steps .
- Catalysis : Employ Pd catalysts for cross-coupling reactions involving the benzothiazole ring .
- Temperature control : Lower temperatures (0–5°C) reduce side reactions during sulfonylation .
- Step monitoring : Use TLC or inline IR spectroscopy to track reaction progress and terminate at optimal conversion .
Q. How can computational modeling be integrated with experimental data to predict the compound’s reactivity or binding interactions?
- Molecular docking : Predict binding affinities to target proteins (e.g., kinases) using software like AutoDock, guided by crystallographic data .
- Density Functional Theory (DFT) : Calculate electrostatic potentials to identify reactive sites (e.g., sulfonamide group’s electrophilicity) .
- Molecular Dynamics (MD) : Simulate solvation effects and conformational stability in physiological conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
